molecular formula C14H18N2O2 B5645633 2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

Cat. No. B5645633
M. Wt: 246.30 g/mol
InChI Key: XJDZPEQUHCRXFM-UHFFFAOYSA-N
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Description

"2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide" is a chemical entity that has garnered attention in synthetic chemistry and pharmacology due to its structural complexity and potential biological activities. The compound belongs to a broader class of organic compounds known for their versatile chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to achieve the desired structural complexity. For instance, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides explores the combination of different chemical fragments, highlighting the methodologies to introduce the pyrrolidinyl and phenyl groups into the propanamide backbone (Kamiński et al., 2016).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior and interaction of the compound. The crystal structure determination and analysis provide insights into the molecular geometry, bonding patterns, and potential intermolecular interactions, essential for predicting the compound's chemical reactivity and physical properties. A related example is the synthesis and crystal structure analysis of similar compounds that highlight the importance of hydrogen bonding and molecular geometry in determining the compound's stability and reactivity (Shi-Wei Wang & Wenrui He, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of "2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide" can be inferred from related compounds, focusing on reactivity patterns, such as nucleophilic substitution, amidation, and reactions under different conditions. The study of mesoionic monosubstituted 3-oxo-propanamides or thioamides illustrates the diversity of chemical reactions that similar structures can undergo, revealing insights into their chemical behavior (Seifi et al., 2015).

properties

IUPAC Name

2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)14(18)15-11-5-7-12(8-6-11)16-9-3-4-13(16)17/h5-8,10H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDZPEQUHCRXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide

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